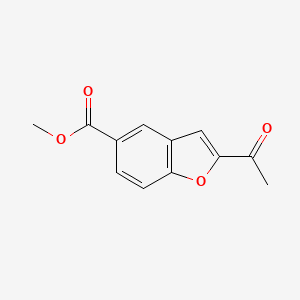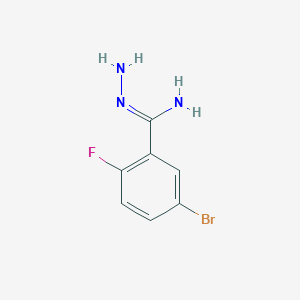
6-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxy-methylpyrrolidine group and an aldehyde group. It is primarily used for research purposes in various scientific fields.
准备方法
The synthesis of 6-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves several steps. One common method includes the reaction of 3-hydroxypyridine with 4-methylpyrrolidine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
6-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.
科学研究应用
6-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
6-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Pyridinecarboxaldehydes: These compounds share the pyridine ring and aldehyde group but differ in the substituents on the ring.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may have similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
6-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-8-5-13(6-10(8)15)11-3-2-9(7-14)4-12-11/h2-4,7-8,10,15H,5-6H2,1H3 |
InChI 键 |
IYVXNFCHGHUJHX-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1O)C2=NC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



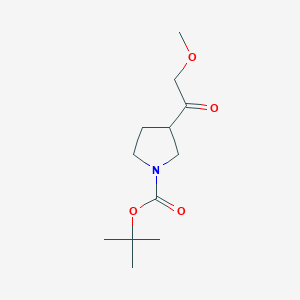
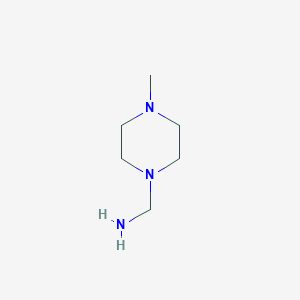



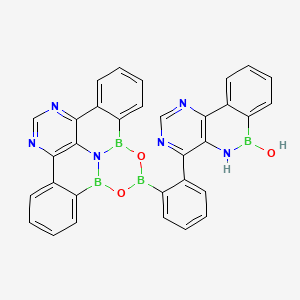
![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)

